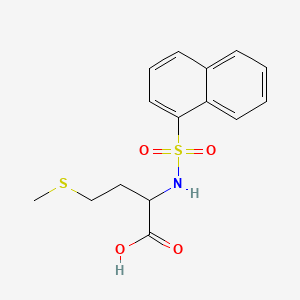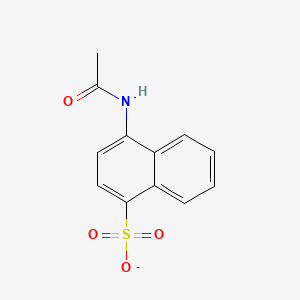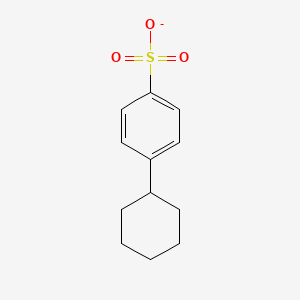
N,N,N-Trimethyl Ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N,N,N’-Trimethylethylenediamine is an organic compound used as a precursor in the synthesis of a novel gemini surfactant viz. N,N-dimethyl-N-{2-[N’-methyl-N’-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides. It is also used as an amine component for in-situ formation of alpha-amino alkoxides .
Synthesis Analysis
N,N,N’-Trimethylethylenediamine is synthesized using laser-vaporization supersonic molecular beam. It has been studied using pulsed-field ionization zero electron kinetic energy . N-Substituted and N,N-disubstituted ethylenediamine derivatives were prepared rapidly in aqueous conditions from 30 to 76% yields, respectively, on a multi-gram scale starting from inexpensive and commercially available starting materials .Molecular Structure Analysis
The molecular formula of N,N,N’-Trimethylethylenediamine is C5H14N2. Its average mass is 102.178 Da and its monoisotopic mass is 102.115700 Da .Chemical Reactions Analysis
N,N,N’-Trimethylethylenediamine has been used in the preparation of a novel gemini surfactant, N,N-dimethyl-N-{2-[N’-methyl-N’-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides (2C(n)AmSb, where n represents hydrocarbon chain lengths of 8, 10, 12, and 14), by reacting it with n-alkyl bromide . TMEDA has an affinity for lithium ions. When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .Physical And Chemical Properties Analysis
N,N,N’-Trimethylethylenediamine has a boiling point of 116-118 °C and a density of 0.786 g/mL at 25 °C .Safety and Hazards
N,N,N’-Trimethylethylenediamine is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Relevant Papers
- “Co(II)-exchanged montmorillonite with ethylenediamine, trimethyl- and tetramethyl-ethylenediamine and their thermal decomposition” discusses the influence of different steric properties of ethylenediamine (EDA), trimethylenediamine (TrMeEDA) and tetraethylenediamine (TeMeEDA) on the type of interactions with Co(II)-exchanged montmorillonite and thermal decomposition of these materials .
- “Using gas chromatography detect N, N, N '-trimethyl …” discusses the need for a stable, reliable, and accurate gas-chromatography detection method for N,N,N’-Trimethyl Ethylenediamine .
Eigenschaften
CAS-Nummer |
145-25-6 |
|---|---|
Produktname |
N,N,N-Trimethyl Ethylenediamine |
Molekularformel |
C17H18N2O5 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,5-dimethoxyphenyl)sulfonyl]tryptophan](/img/structure/B1173598.png)
![3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1173600.png)


![N-[(4-methyl-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B1173610.png)
